6-Bromo-2-methoxynicotinonitrile
Overview
Description
6-Bromo-2-methoxynicotinonitrile is an organic compound with the molecular formula C7H5BrN2O. It is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 2nd position, and a nitrile group on the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
A similar compound, 6-bromo-2-mercaptotryptamine (brmt), has been found to have unique effects on voltage-gated k+ channel proteins . These proteins play a crucial role in maintaining the resting membrane potential and repolarizing the membrane during action potentials.
Mode of Action
Brmt, a similar compound, is known to inhibit certain voltage-gated k channels of the kv1 subfamily . This inhibition could potentially alter the membrane potential and disrupt the normal function of cells.
Biochemical Pathways
The inhibition of voltage-gated k channels by brmt could potentially affect the action potential pathway, leading to changes in cellular excitability .
Pharmacokinetics
The compound is expected to have high gi absorption and is bbb permeant . These properties could potentially impact the bioavailability of the compound.
Result of Action
The inhibition of voltage-gated k channels by a similar compound, brmt, could potentially lead to changes in cellular excitability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methoxynicotinonitrile typically involves the bromination of 2-methoxynicotinonitrile. The reaction is usually carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-methoxynicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 6-bromo-2-methoxynicotinic acid.
Reduction: Reduction reactions can lead to the formation of 6-bromo-2-methoxynicotinamide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often facilitated by heating or the use of a catalyst.
Major Products Formed:
Oxidation: 6-bromo-2-methoxynicotinic acid
Reduction: 6-bromo-2-methoxynicotinamide
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
6-Bromo-2-methoxynicotinonitrile has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
5-Bromo-2-methoxynicotinonitrile
2-Amino-4-methoxynicotinonitrile
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Properties
IUPAC Name |
6-bromo-2-methoxypyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c1-11-7-5(4-9)2-3-6(8)10-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGDTAWLZWYISW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856944 | |
Record name | 6-Bromo-2-methoxypyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256790-45-0 | |
Record name | 6-Bromo-2-methoxypyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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